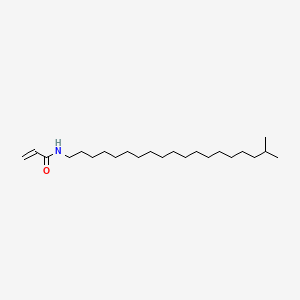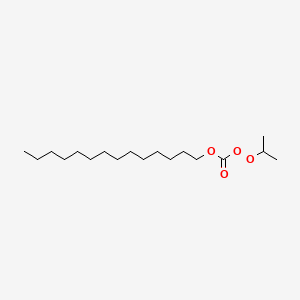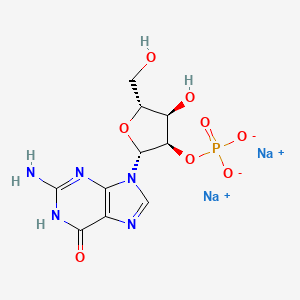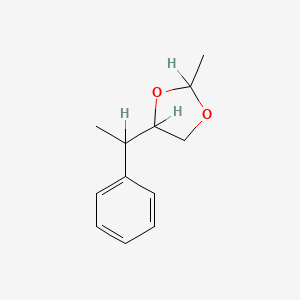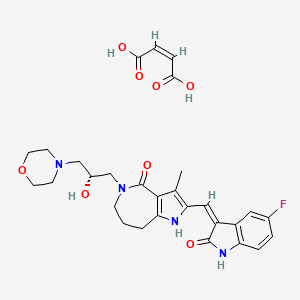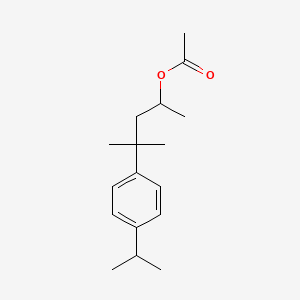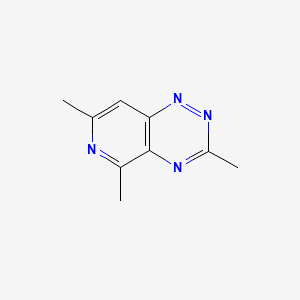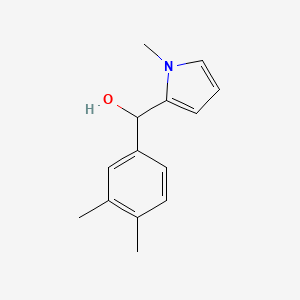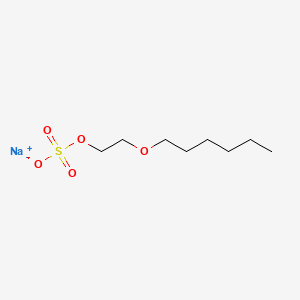
Dicarbomethoxy-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbomethoxy-L-ornithine is a derivative of L-ornithine, an important non-essential amino acid. The compound has the molecular formula C9H16N2O6 and a molecular weight of 248.23 g/mol It is characterized by the presence of two carbomethoxy groups attached to the L-ornithine backbone
Preparation Methods
The synthesis of Dicarbomethoxy-L-ornithine typically involves the esterification of L-ornithine. One common method is the reaction of L-ornithine with dimethyl carbonate under basic conditions to introduce the carbomethoxy groups . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve microbial fermentation strategies using engineered strains of microorganisms like Corynebacterium glutamicum to produce L-ornithine, which is then chemically modified to obtain this compound .
Chemical Reactions Analysis
Dicarbomethoxy-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbomethoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the carbomethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Dicarbomethoxy-L-ornithine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Dicarbomethoxy-L-ornithine involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . By inhibiting this enzyme, the compound can reduce the levels of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where reducing polyamine levels can inhibit tumor growth .
Comparison with Similar Compounds
Dicarbomethoxy-L-ornithine can be compared with other ornithine derivatives such as N,N’-dicarbobenzyloxy-L-ornithine and L-ornithine itself . While all these compounds share a common ornithine backbone, the presence of different substituents (e.g., carbomethoxy vs. carbobenzyloxy groups) imparts unique chemical and biological properties. This compound is unique in its dual carbomethoxy substitution, which enhances its stability and modifies its reactivity compared to other derivatives .
Properties
CAS No. |
244776-04-3 |
|---|---|
Molecular Formula |
C9H16N2O6 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S)-2,5-bis(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-16-8(14)10-5-3-4-6(7(12)13)11-9(15)17-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)/t6-/m0/s1 |
InChI Key |
HBAWZIPJDDYKAS-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
COC(=O)NCCCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
